molecular formula C7H11F4NO2 B13911536 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B13911536
M. Wt: 217.16 g/mol
InChI Key: DOUCJAALDWRIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a fluorinated azetidine derivative paired with trifluoroacetic acid (TFA) as a counterion. The 1-fluoroethyl substituent introduces metabolic stability and lipophilicity, while TFA enhances solubility and facilitates synthetic deprotection steps . This compound is likely synthesized via Boc deprotection using TFA, a method well-documented for azetidine intermediates .

Properties

Molecular Formula

C7H11F4NO2

Molecular Weight

217.16 g/mol

IUPAC Name

3-(1-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10FN.C2HF3O2/c1-4(6)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)

InChI Key

DOUCJAALDWRIFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,2-Trifluoroacetic Acid

The preparation of 2,2,2-trifluoroacetic acid typically involves a multi-step synthetic route starting from fluorinated ethane derivatives. A representative method, as disclosed in patent CN103524325A, includes the following steps:

Step Reaction Description Conditions Notes
(1) Preparation of 1,1-difluoro tetrachloroethane from 1,1-difluoroethane or its chlorinated derivatives Ultraviolet catalysis and chlorine reaction at 40–50 °C, molar ratio Cl2:fluoroethane = 1:1–8 UV catalysis promotes chlorination
(2) Catalytic oxidation of 1,1-difluoro tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride Oxidizing agent mol ratio 1:2–4, catalyst loading 0.5–5% by weight, temperature 50–70 °C Catalyst unspecified but typically metal-based
(3) Fluoridation of 1,1-difluoro-1-chloroacetyl chloride with hydrogen fluoride (HF) to form trifluoroacetyl fluoride HF mol ratio 1:2–3, catalyst antimony or antimony pentachloride, temperature 40–60 °C Fluorination step critical for trifluoromethyl formation
(4) Hydrolysis of trifluoroacetyl fluoride to trifluoroacetic acid Temperature 30–70 °C Final acid product obtained

This synthetic route is cost-effective and suitable for industrial scale due to the use of relatively inexpensive starting materials and catalysts.

The azetidine ring is a four-membered nitrogen-containing heterocycle. Fluorination at the 3-position with a 1-fluoroethyl substituent requires selective introduction of the fluoroalkyl group.

A closely related fluorinated azetidine derivative, 3-(fluoromethyl)azetidine , and its synthetic routes provide insight into the preparation of 3-(1-fluoroethyl)azetidine. Patent WO2018108954A1 outlines a multi-step process for fluorinated azetidine derivatives, which can be adapted for the 1-fluoroethyl substitution.

Stepwise Synthetic Route for Fluorinated Azetidine Derivatives

Step Reaction Description Reagents/Conditions Notes
(1) Starting from azetidine-3-carboxylic acid Triethylamine as base Provides the azetidine ring scaffold
(2) Formation of methyl or tert-butyl azetidine carboxylates Reducing agents such as Red-Al or sodium borohydride Protects the amine and activates for further substitution
(3) Conversion of hydroxymethyl azetidine derivatives to sulfonate esters (e.g., tosylates or mesylates) Sulfonylation reagents like para-toluenesulfonyl chloride, base triethylamine Activates for nucleophilic substitution
(4) Nucleophilic fluorination of sulfonate esters Fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine Introduces fluorine at the 3-position
(5) Further functionalization to introduce 1-fluoroethyl group Reaction of 3-(fluoromethyl)azetidine with ethyl glyoxalate and hydride reducing agents (e.g., sodium triacetoxyborohydride) Forms 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol intermediate

Combining the Components: Formation of 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic Acid

The final compound is likely obtained by combining the fluorinated azetidine base with trifluoroacetic acid to form a salt or by covalent attachment depending on the intended application.

  • The trifluoroacetic acid can be used as a reagent or solvent to protonate the azetidine nitrogen, forming the trifluoroacetate salt.
  • Alternatively, synthetic routes may involve coupling reactions where the azetidine derivative is functionalized with a trifluoroacetyl group.

Details on this exact step are sparse in the literature; however, standard acid-base reaction conditions or amidation protocols are applicable.

Summary Table of Preparation Methods

Compound Part Key Synthetic Steps Critical Reagents Typical Conditions Reference
2,2,2-Trifluoroacetic acid Chlorination → Catalytic oxidation → HF fluoridation → Hydrolysis 1,1-Difluoroethane, Cl2, oxidizing agent, HF, antimony catalyst 30–70 °C, UV catalysis, 0.5–5% catalyst loading
3-(1-Fluoroethyl)azetidine Azetidine carboxylate formation → Sulfonation → Fluorination → Reductive alkylation Azetidine-3-carboxylic acid, sulfonyl chlorides, TBAF, hydride reducing agents Ambient to moderate heat, inert atmosphere
Final compound Acid-base reaction or coupling Trifluoroacetic acid, fluorinated azetidine Standard acid-base conditions Inferred

Research Findings and Notes

  • The trifluoroacetic acid preparation method is notable for its relatively low cost and industrial feasibility due to the use of UV catalysis and chlorine reactions.
  • Fluorination of azetidine derivatives requires careful control of reaction conditions to avoid ring opening or side reactions; sulfonate intermediates are key for selective fluorination.
  • The use of hydride reducing agents such as sodium triacetoxyborohydride allows for mild reductive alkylation steps, preserving stereochemistry and functional group integrity.
  • The stereochemistry of the azetidine ring and its substituents can be critical for biological activity, and methods exist for separating stereoisomers if needed.

Chemical Reactions Analysis

Types of Reactions

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : Fluorinated substituents (e.g., bicycloalkanes, aryl groups) modulate steric and electronic properties, influencing target binding .
  • Molecular Weight : Most analogues fall within 200–300 Da, aligning with Lipinski’s rule for drug-likeness.
  • TFA Role : Universal use of TFA as a counterion improves solubility and facilitates purification .

Comparison with Other Methods:

  • Aza-Michael Addition: Used for azetidine-amino acid hybrids (e.g., 3-substituted 3-(acetoxymethyl)azetidines) but requires additional steps for fluorination .

Solubility and Stability:

  • TFA Salts : Exhibit enhanced aqueous solubility compared to freebases, critical for in vitro assays .
  • Acid Sensitivity : TFA’s strong acidity (pKa ~0.23) may necessitate pH adjustment in biological buffers to avoid decomposition .

Bioactivity Trends:

  • Fluorinated Bicycloalkanes : Improve metabolic stability and blood-brain barrier penetration (e.g., CNS applications) .
  • Aryl Substitutents : Enhance affinity for aromatic binding pockets in enzymes or receptors .

Biological Activity

3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H11F4NO2
  • Molecular Weight : 217.16 g/mol
  • IUPAC Name : 3-(1-fluoroethyl)azetidine-2,2,2-trifluoroacetic acid

The compound features a four-membered azetidine ring with a fluorinated ethyl group and a trifluoroacetic acid moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoroacetate group enhances lipophilicity, potentially facilitating membrane permeability and interaction with various receptors or enzymes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, triggering downstream signaling pathways that affect cellular functions.

Biological Activity Data

Research has indicated various biological activities associated with similar compounds in the azetidine family. Below is a summary of findings related to the biological activity of fluorinated azetidines:

CompoundBiological ActivityReference
3-Chloro-azetidin-2-one derivativesInduced apoptosis in breast cancer cell lines
3-(2,2-Difluoroethyl)azetidinePotential anti-cancer properties; studied for interactions with biomolecules
Azetidine derivativesAntimicrobial and anti-inflammatory effects reported

Case Studies and Research Findings

  • Anticancer Activity : A study focused on azetidinone derivatives demonstrated that modifications in the azetidine structure could lead to enhanced anticancer activity. The introduction of fluorine atoms was noted to improve the compounds' efficacy against breast cancer cell lines (MCF-7) due to increased bioavailability and potency against tumor cells .
  • Chemical Reactivity : The reactivity of this compound has been explored in various chemical synthesis applications. Its ability to undergo oxidation and reduction reactions makes it a valuable intermediate in synthesizing more complex molecules .
  • Biological Interactions : Research indicates that fluorinated azetidines can interact with biological molecules, suggesting potential roles in drug development. The trifluoromethyl group is particularly noted for enhancing the pharmacological profiles of compounds by improving their metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.